4-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonyl group, a trifluoromethyl phenyl group, and a benzoxazine ring
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
Attachment of the Trifluoromethyl Phenyl Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethyl and benzenesulfonyl groups but lacks the benzoxazine ring.
Benzenesulfonic acid derivatives: These compounds have the benzenesulfonyl group but differ in other substituents and structural features.
The uniqueness of 4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups and the benzoxazine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17F3N2O4S |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H17F3N2O4S/c23-22(24,25)15-10-12-16(13-11-15)26-21(28)20-14-27(18-8-4-5-9-19(18)31-20)32(29,30)17-6-2-1-3-7-17/h1-13,20H,14H2,(H,26,28) |
InChI Key |
CKKUIIYRGDBRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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